molecular formula C8H2BrF3N2O2S B13392695 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate

2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate

Cat. No.: B13392695
M. Wt: 327.08 g/mol
InChI Key: NHIODMNJPNMPAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The mechanism of action of 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites in biomolecules, forming covalent bonds. This reactivity is exploited in proteomics for labeling proteins, where the compound selectively binds to amino groups in proteins, allowing for their detection and analysis .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is unique due to the presence of all three functional groups (bromine, trifluoromethyl, and nitro), which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C8H2BrF3N2O2S

Molecular Weight

327.08 g/mol

IUPAC Name

1-bromo-2-isothiocyanato-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H2BrF3N2O2S/c9-5-1-4(8(10,11)12)2-6(14(15)16)7(5)13-3-17/h1-2H

InChI Key

NHIODMNJPNMPAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=C=S)Br)C(F)(F)F

Origin of Product

United States

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